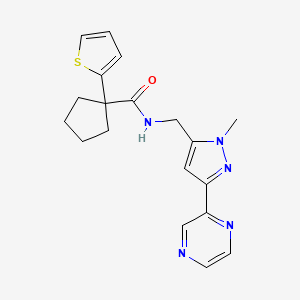

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

This compound is a heterocyclic carboxamide featuring a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core linked via a methylene bridge to a 1-(thiophen-2-yl)cyclopentanecarboxamide moiety. The pyrazine and pyrazole rings provide nitrogen-rich aromaticity, while the thiophene and cyclopentane groups introduce sulfur-containing and sterically constrained hydrophobic elements.

Key structural attributes:

- Pyrazine-pyrazole hybrid core: Enhances π-π stacking and hydrogen-bonding capabilities.

- Cyclopentane carboxamide: Introduces conformational rigidity, which may optimize target binding.

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-24-14(11-15(23-24)16-13-20-8-9-21-16)12-22-18(25)19(6-2-3-7-19)17-5-4-10-26-17/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFNFKDNJARAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with a thiophene derivative. The final step usually involves the formation of the cyclopentanecarboxamide moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving heterocyclic compounds.

Medicine: Potential use in drug discovery and development due to its unique structure.

Industry: Applications in materials science and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : N-((5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methyl)cyclohexanecarboxamide (Preparation #13, )

- Structural Differences :

- Replaces the pyrazole-pyrazine core with a pyrrolo[2,3-b]pyrazine system.

- Substitutes cyclopentane with cyclohexane , increasing steric bulk.

- Includes a tosyl group (electron-withdrawing) instead of a methyl group.

- Functional Impact :

Compound B : 2-{[1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]formamido}-3-methylbutanamide ()

- Structural Differences :

- Uses a 4-fluorophenyl group instead of thiophen-2-yl.

- Incorporates a cyclohexylmethyl substituent rather than a pyrazine ring.

- The absence of pyrazine may limit interactions with metal ions or polar residues in enzymatic pockets.

Thiophene-Containing Analogs

Compound C : (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (32, )

- Structural Similarities :

- Shares the cyclopentanecarboxamidomethyl-thiophene motif.

- Includes a benzamide scaffold for target engagement.

- Biological data from SARS-CoV-2 PLpro inhibition studies (IC₅₀ = 0.8 μM for Compound C vs.

Compound D : FEMA GRAS No. 4809 ()

Substituent Effects on Pharmacokinetics

Research Findings and Implications

- Electron-Deficient Heterocycles : The pyrazine ring in the target compound may improve binding to ATP pockets in kinases compared to pyrrolopyrazine derivatives (e.g., Compound A) .

- Thiophene vs. Fluorophenyl : Thiophene’s sulfur atom offers stronger van der Waals interactions than fluorine, as seen in Compound B’s lower potency in enzyme assays .

- Cyclopentane vs.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of pyrazole, pyrazine, and thiophene moieties, which may confer specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various molecular targets, such as enzymes and receptors. The following mechanisms are proposed:

- Hydrogen Bonding and π-π Interactions : The pyrazole and pyrazine rings can engage in hydrogen bonding, enhancing the binding affinity to target proteins.

- Electrostatic Interactions : The thiophene moiety may contribute to electrostatic interactions, further stabilizing the compound's binding to its biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, a related study found that pyrazole derivatives demonstrated effective insecticidal activity against various pests, including Mythimna separate and Helicoverpa armigera at concentrations of 500 mg/L . The compound's structural characteristics may enhance its efficacy against microbial targets.

Medicinal Chemistry Applications

The compound's potential as a therapeutic agent is under investigation. Its unique structure allows for exploration in various therapeutic areas, including:

- Antiviral Activity : Similar compounds have shown antiviral properties, suggesting potential for further research in this area.

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities, which could be relevant for developing treatments for inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Pyrazole Intermediate : Achieved through cyclization of hydrazine derivatives with diketones.

- Coupling with Thiophene : The pyrazole intermediate is coupled with thiophene derivatives using coupling agents like EDCI in the presence of bases.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound 14h | Insecticidal (77.8% against Pyricularia oryae) | |

| Compound 14e | Antifungal (55.6% inhibition) | |

| Compound 14n | Broad-spectrum antifungal activity |

These comparisons highlight the potential efficacy of the compound in agricultural applications as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.